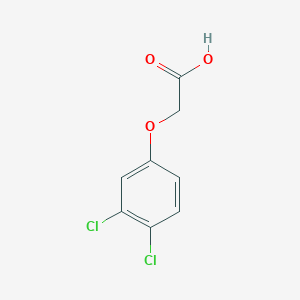

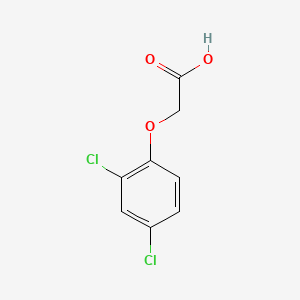

3,4-Dichlorophenoxyacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYRXHULAWEECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207524 | |

| Record name | 3,4-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-22-7 | |

| Record name | (3,4-Dichlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-DA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Dichlorophenoxy)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-Dichlorophenoxy)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dichlorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT6YT42EV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dichlorophenoxyacetic Acid

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3,4-Dichlorophenoxyacetic acid, a significant chemical intermediate. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthesis process.

Core Synthesis Pathway: Williamson Ether Synthesis

The principal route for synthesizing this compound is the Williamson ether synthesis.[1][2][3][4][5] This well-established organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 3,4-Dichlorophenol (3,4-dichlorophenoxide) acts as the nucleophile, attacking the electrophilic carbon of a chloroacetate salt.[1][2] The reaction is typically conducted in an aqueous or aqueous-alcoholic medium under basic conditions. Subsequent acidification of the resulting sodium 3,4-dichlorophenoxyacetate yields the final product.

The overall reaction can be summarized as follows:

Step 1: Formation of Sodium 3,4-Dichlorophenoxide 3,4-Dichlorophenol is deprotonated by a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 3,4-dichlorophenoxide.

Step 2: Nucleophilic Substitution (Condensation) The sodium 3,4-dichlorophenoxide then reacts with sodium chloroacetate. The phenoxide ion displaces the chloride ion from the chloroacetate in an SN2 reaction to form the sodium salt of this compound.[5]

Step 3: Acidification The reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the final product, this compound.[1]

Precursor Synthesis: 3,4-Dichlorophenol

The primary precursor, 3,4-Dichlorophenol, can be synthesized from 3,4-dichloroaniline.[6] The synthesis involves the diazotization of 3,4-dichloroaniline with a nitrite source in the presence of a strong acid (e.g., sulfuric acid), followed by the hydrolysis of the resulting diazonium salt.[6]

Experimental Protocols

Materials and Reagents

-

3,4-Dichlorophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol (optional, as a co-solvent)

Synthesis Procedure

-

Preparation of Sodium Chloroacetate Solution: In a reaction vessel, dissolve chloroacetic acid in deionized water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide until the pH of the solution is neutral to slightly basic.

-

Formation of Sodium 3,4-Dichlorophenoxide: In a separate reaction flask equipped with a reflux condenser and a stirrer, dissolve 3,4-Dichlorophenol in deionized water (and optionally, ethanol). Add a stoichiometric equivalent of sodium hydroxide pellets or a concentrated solution to the flask while stirring until the 3,4-Dichlorophenol is completely dissolved, forming the sodium 3,4-dichlorophenoxide solution.

-

Condensation Reaction: Heat the sodium 3,4-dichlorophenoxide solution to reflux. Slowly add the prepared sodium chloroacetate solution to the refluxing mixture over a period of 10-15 minutes.[2] Continue to reflux the reaction mixture for an additional 1-2 hours to ensure the completion of the reaction.

-

Acidification and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise while stirring.[1][2] Continue adding acid until the solution is strongly acidic (pH 1-2), which will cause the this compound to precipitate out of the solution as a solid.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation.[2] Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts and unreacted starting materials. The crude product can be further purified by recrystallization from boiling water or an ethanol-water mixture to yield a crystalline solid.[1]

Quantitative Data

Quantitative data for the synthesis of this compound is not explicitly detailed in the available literature. However, based on analogous Williamson ether syntheses of substituted phenoxyacetic acids, the following table provides expected ranges for key reaction parameters. Laboratory syntheses of similar compounds typically achieve yields between 50% and 95%, while industrial processes can approach quantitative conversion.[5][9]

| Parameter | Value | Reference |

| Reactant Molar Ratio | ||

| 3,4-Dichlorophenol | 1.0 eq | [2] |

| Chloroacetic Acid | 1.0 - 1.2 eq | [2] |

| Sodium Hydroxide | 2.0 - 2.2 eq | [2] |

| Reaction Conditions | ||

| Temperature | 90 - 110 °C (Reflux) | [2] |

| Reaction Time | 1 - 8 hours | [5] |

| Product Characteristics | ||

| Expected Yield | 70 - 95% | [5][9] |

| Purity (after recrystallization) | >97% |

Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Williamson Synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis routes of 3,4-Dichlorophenol [benchchem.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 9. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

3,4-Dichlorophenoxyacetic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorophenoxyacetic acid (3,4-D) is a synthetic organic compound belonging to the family of phenoxy herbicides.[1] While its isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), is one of the most widely used herbicides globally for the control of broadleaf weeds, 3,4-D shares similar chemical characteristics and potential applications.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Structure

The molecular structure of this compound consists of a dichlorinated phenyl ring linked to an acetic acid moiety through an ether bond.

-

SMILES: C1=CC(=C(C=C1OCC(=O)O)Cl)Cl[4]

-

InChI: InChI=1S/C8H6Cl2O3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12)[4]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H6Cl2O3[4][5] |

| Molar Mass | 221.04 g/mol [5][6][7] |

| Melting Point | 138-140 °C[5] |

| Boiling Point | 316.96 °C (rough estimate)[5] |

| Solubility in Water | 457.6 mg/L (at 25 °C)[5] |

| Vapor Pressure | 1.53E-05 mmHg (at 25 °C)[5] |

| XlogP | 2.8[4] |

Experimental Protocols

Synthesis of Dichlorophenoxyacetic Acids

A common method for the synthesis of dichlorophenoxyacetic acids involves the reaction of a dichlorophenol with chloroacetic acid. The following is a generalized two-step synthesis adapted for a laboratory scale.[8]

Step 1: Williamson Ether Synthesis of Phenoxyacetic Acid

-

In a 50-mL Erlenmeyer flask, combine 2.0 g of phenol with 7 mL of water.

-

Add 3 g of sodium hydroxide pellets and mix until dissolved. The solution will become warm.

-

Immediately add 3 g of chloroacetic acid. The mixture will heat up and may boil slightly.

-

Heat the mixture in a boiling water bath for fifteen minutes, during which the reaction mixture will solidify.

-

After heating, cool the mixture slightly and acidify to Congo red with 6 N hydrochloric acid.

-

Cool the mixture and extract with 50 mL of ether.

-

Wash the ether layer with 15 mL of water and then extract the phenoxyacetic acid with a sodium carbonate solution.

-

Acidify the carbonate solution to precipitate the phenoxyacetic acid, which can then be collected by filtration.

Step 2: Chlorination of Phenoxyacetic Acid

-

The phenoxyacetic acid is then chlorinated using a suitable chlorinating agent, such as sodium hypochlorite solution, to yield the dichlorinated product.[8] The specific positions of the chlorine atoms (e.g., 2,4- or 3,4-) are directed by the reaction conditions and the starting materials. For the synthesis of 2,4-D, 2,4-dichlorophenol is reacted with chloroacetic acid.[9] A similar approach would be used for 3,4-D, starting with 3,4-dichlorophenol.

Caption: A logical workflow for the synthesis of this compound.

Analytical Methods for Determination

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of dichlorophenoxyacetic acids in various matrices.

Sample Preparation from Serum for HPLC Analysis [10]

-

Obtain serum samples.

-

Prepare calibration standards by diluting a stock solution of this compound in acetonitrile.

-

Add the standard solutions to blank rat serum to create calibration standards ranging from 0.1 to 400 mg/L.

-

Pretreat the serum samples (and standards) for analysis. This typically involves protein precipitation followed by centrifugation.

HPLC-UV Method for Serum Analysis [10]

-

Column: XDB-C18

-

Mobile Phase: A gradient of acetonitrile (solvent A) and 0.02 M ammonium acetate containing 0.1% formic acid (solvent B).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Injection Volume: 10 µL

Caption: A typical experimental workflow for the HPLC analysis of 3,4-D.

Mode of Action as a Herbicide

As a synthetic auxin, 2,4-Dichlorophenoxyacetic acid (and by extension, its isomers like 3,4-D) acts as a plant growth regulator.[2] At herbicidal concentrations, it leads to uncontrolled and unsustainable growth in susceptible broadleaf plants, ultimately causing their death.[2][11] The primary mechanisms of action include:

-

Alteration of Cell Wall Plasticity: The compound disrupts the normal regulation of cell wall expansion.[11][12]

-

Increased Ethylene Production: It stimulates the overproduction of ethylene, a plant hormone associated with senescence and stress responses.[11][12]

-

Disruption of Protein Synthesis: The herbicide interferes with the normal synthesis of proteins within the plant.[11][12]

These physiological disruptions lead to characteristic symptoms such as stem curl-over, leaf withering, and eventual plant death.[2][11]

Caption: Signaling pathway of this compound as a herbicide.

References

- 1. 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deq.mt.gov [deq.mt.gov]

- 3. lookchem.com [lookchem.com]

- 4. PubChemLite - this compound (C8H6Cl2O3) [pubchemlite.lcsb.uni.lu]

- 5. chembk.com [chembk.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 10. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. xtbg.ac.cn [xtbg.ac.cn]

The Dawn of Selective Weed Control: A Technical History of Dichlorophenoxyacetic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of dichlorophenoxyacetic acids in the early 1940s marked a pivotal moment in agricultural science, ushering in the era of selective herbicides. These synthetic auxins, particularly 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), revolutionized weed management by providing a means to control broadleaf weeds in monocotyledonous crops such as wheat, corn, and rice.[1][2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of these influential compounds, with a focus on the scientific data and experimental protocols that underpin their development and application.

Discovery and Historical Development

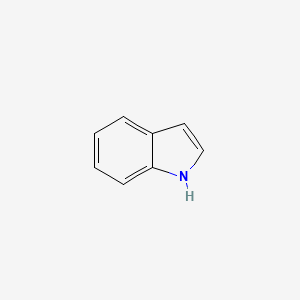

The journey to the discovery of dichlorophenoxyacetic acids was rooted in early 20th-century research into plant growth hormones, particularly indole-3-acetic acid (IAA), the primary natural auxin. Scientists were exploring synthetic analogues of IAA with enhanced stability and potency.

The synthesis of 2,4-D was first reported in 1941 by Robert Pokorny, an industrial chemist.[2] Independently, during World War II, research teams in the United Kingdom and the United States were secretly working on plant growth regulators for agricultural and military purposes.[2] Key groups included those led by William G. Templeman at Imperial Chemical Industries and Philip S. Nutman at Rothamsted Experimental Station in the UK, and Franklin D. Jones at the American Chemical Paint Company and the team of Ezra Kraus and John W. Mitchell in the US.[2]

Commercial production of 2,4-D began in 1945, and it quickly became the first successful selective herbicide.[2] Its ability to kill broadleaf weeds without harming grasses was a significant breakthrough, drastically increasing crop yields and reducing the need for manual or mechanical weeding.[3]

Following the success of 2,4-D, 2,4,5-T was developed in the late 1940s.[4] It proved to be particularly effective against woody plants and brush.[5] However, the history of 2,4,5-T is marred by its association with Agent Orange, a defoliant used during the Vietnam War.[6][7] Agent Orange was a 1:1 mixture of the n-butyl esters of 2,4-D and 2,4,5-T.[8][9] The manufacturing process for 2,4,5-T at the time resulted in contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which was responsible for the severe health effects observed in exposed individuals.[8][10][11] Concerns over TCDD contamination led to the eventual ban of 2,4,5-T in many countries in the late 1970s and 1980s.[10][12]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of 2,4-D and 2,4,5-T is presented below.

| Property | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) |

| Chemical Formula | C₈H₆Cl₂O₃ | C₈H₅Cl₃O₃ |

| Molar Mass | 221.04 g/mol | 255.48 g/mol |

| Appearance | White to yellow powder | Colorless crystals |

| Melting Point | 140.5 °C | 153-156 °C[13] |

| Water Solubility | 900 mg/L | 150 mg/L[13] |

| Oral LD₅₀ (rat) | 639 - 1646 mg/kg[14] | 3 mg/kg/day (NOAEL)[4] |

| Dermal LD₅₀ (rabbit) | 1829 - >2000 mg/kg[14] | Not readily available |

| Soil Half-life (aerobic) | 6.2 - 10 days[1][14] | 21 - 24 days[13] |

Synthesis of Dichlorophenoxyacetic Acids

The synthesis of dichlorophenoxyacetic acids typically involves a two-step process: the formation of a phenoxide followed by a Williamson ether synthesis with a haloacetic acid, and a subsequent chlorination step (or vice versa).

Experimental Protocol: Synthesis of 2,4-D

This protocol is a generalized representation based on established chemical principles.

Step 1: Williamson Ether Synthesis of Phenoxyacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to form the sodium or potassium phenoxide.[3][15]

-

Addition of Chloroacetic Acid: While heating the solution to reflux, slowly add a solution of chloroacetic acid through the dropping funnel.[15]

-

Reflux: Continue refluxing the mixture for a specified period to ensure the completion of the reaction.

-

Acidification and Isolation: After cooling, acidify the reaction mixture with a strong acid like hydrochloric acid to precipitate the phenoxyacetic acid.[3] The crude product can then be collected by vacuum filtration and purified by recrystallization from hot water.[3]

Step 2: Chlorination of Phenoxyacetic Acid

-

Reaction Setup: Dissolve the dried phenoxyacetic acid in a suitable solvent, such as glacial acetic acid or a chlorinated hydrocarbon.[16][17]

-

Chlorinating Agent: Introduce a chlorinating agent. This can be chlorine gas bubbled through the solution, or a reagent like sulfuryl chloride.[18] The reaction may be catalyzed by a Lewis acid such as ferric chloride.[16]

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature for a set duration to achieve the desired degree of chlorination.[16][17]

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the crude 2,4-dichlorophenoxyacetic acid is isolated. Purification can be achieved by recrystallization.

Experimental Protocol: Synthesis of 2,4,5-T

The synthesis of 2,4,5-T follows a similar pathway, starting with 2,4,5-trichlorophenol.

-

Formation of Sodium 2,4,5-trichlorophenoxide: React 2,4,5-trichlorophenol with sodium hydroxide in an appropriate solvent.[19]

-

Condensation with Sodium Chloroacetate: The resulting sodium 2,4,5-trichlorophenoxide is then condensed with sodium chloroacetate under controlled temperature conditions to yield sodium 2,4,5-trichlorophenoxyacetate.[13]

-

Acidification: Acidification of the salt with a strong acid precipitates 2,4,5-trichlorophenoxyacetic acid.

Note on Dioxin Formation: During the synthesis of 2,4,5-trichlorophenol via the hydrolysis of 1,2,4,5-tetrachlorobenzene, elevated temperatures can lead to the formation of TCDD.[20] Strict temperature control is crucial to minimize this hazardous byproduct.[10]

Mechanism of Action: Synthetic Auxins

2,4-D and 2,4,5-T are synthetic auxins that mimic the action of the natural plant hormone IAA.[21][22] However, they are more resistant to degradation by plant enzymes, leading to a sustained and amplified response.[10]

At the molecular level, these synthetic auxins bind to the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[10][23] This binding event stabilizes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressor proteins.[23] The ubiquitination of Aux/IAA proteins targets them for degradation by the 26S proteasome.[20] The removal of these repressors allows for the transcription of auxin-responsive genes, which leads to uncontrolled cell division and elongation, ultimately resulting in the death of susceptible broadleaf plants.[8][24]

Herbicidal Efficacy and Application

The selective herbicidal activity of dichlorophenoxyacetic acids is their most significant agricultural attribute. They are highly effective against broadleaf weeds while generally being safe for grass crops.

| Weed Species | 2,4-D Application Rate (g ae/ha)¹ | Control Efficacy (%) |

| Ageratum conyzoides | 1500 - 3000 (as dimethyl amine salt) | Effective control up to 12 weeks[25] |

| Euphorbia hirta | 1500 - 3000 (as dimethyl amine salt) | Effective control up to 12 weeks[25] |

| Ipomoea triloba | 1500 - 3000 (as dimethyl amine salt) | Effective control up to 12 weeks[25] |

| Synedrella nodiflora | 1500 - 3000 (as dimethyl amine salt) | Effective control up to 12 weeks[25] |

| Volunteer Canola | 240 - 380 (as amine salt) | Susceptible at seedling stage[12] |

¹ g ae/ha: grams of acid equivalent per hectare.

Application rates for 2,4-D vary depending on the crop, target weed, and formulation. For example, in spring burndown applications for corn, rates can range from approximately 370 to 740 g ae/ha, with a waiting period of 7 to 14 days before planting.[26] For post-emergence application in small grains, rates are typically lower to avoid crop injury.[11][27]

Conclusion

The discovery and development of dichlorophenoxyacetic acids represent a landmark in the history of agriculture and chemical science. These compounds provided the first highly effective and selective means of chemical weed control, contributing significantly to increased food production worldwide. While the legacy of 2,4,5-T is complicated by the issue of dioxin contamination, 2,4-D remains one of the most widely used herbicides globally.[1] The study of their synthesis, mechanism of action, and environmental fate continues to be an important area of research, offering valuable insights into plant biology and the development of new agricultural technologies.

References

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. xtbg.ac.cn [xtbg.ac.cn]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. wsdot.wa.gov [wsdot.wa.gov]

- 7. deq.mt.gov [deq.mt.gov]

- 8. History of the Controversy Over the Use of Herbicides - Veterans and Agent Orange - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Agent Orange - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. alligare.com [alligare.com]

- 12. ojcompagnie.com [ojcompagnie.com]

- 13. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 15. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 16. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 17. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]

- 18. Chloration method for phenoxyacetic acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 19. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. invasive.org [invasive.org]

- 22. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Long-Term Fate of Agent Orange and Dioxin TCDD Contaminated Soils and Sediments in Vietnam Hotspots [scirp.org]

- 25. Impact of 2,4-D dimethyl amine on broadleaf weed management in sugarcane fields [gauravpublications.com]

- 26. fbn.com [fbn.com]

- 27. assets.greenbook.net [assets.greenbook.net]

Unveiling 3,4-Dichlorophenylacetic Acid: A Novel Synthetic Auxin for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of plant biology and agricultural biotechnology, the discovery of novel synthetic auxins with unique properties holds significant potential. This whitepaper provides a comprehensive technical overview of 3,4-Dichlorophenylacetic acid (Dcaa), a recently identified synthetic auxin analog.[1][2][3] This document delves into its mechanism of action, physiological effects, and the experimental protocols utilized for its characterization, offering a valuable resource for researchers exploring new avenues in plant growth regulation and herbicide development.

Note on Nomenclature: It is crucial to distinguish 3,4-Dichlorophenylacetic acid (Dcaa) from the widely known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). While both are synthetic auxins, Dcaa is a distinct molecule with a different substitution pattern on the phenyl ring. This guide will focus specifically on the properties and activities of Dcaa.

Introduction to 3,4-Dichlorophenylacetic Acid (Dcaa) as a Synthetic Auxin

3,4-Dichlorophenylacetic acid has been identified as a compound with significant auxin-like activity, functioning through the established auxin signaling pathway in plants.[1][2][3] Like natural auxins, Dcaa plays a role in fundamental plant development processes, including cell elongation and root development.[1][2][3] Its synthetic nature offers the potential for greater stability and tailored applications compared to endogenous auxins.

Mechanism of Action: The Auxin Signaling Pathway

Dcaa, as a synthetic auxin, exerts its effects by hijacking the plant's natural auxin perception and signaling cascade. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

Signaling Pathway of 3,4-Dichlorophenylacetic Acid

Caption: Dcaa binds to the TIR1/AFB co-receptor, leading to the degradation of Aux/IAA repressors and subsequent activation of auxin-responsive genes.

Molecular docking studies have indicated that Dcaa can effectively bind to auxin receptors, with a particularly high binding activity observed for TIR1.[1][3] This binding event initiates a cascade:

-

Receptor Binding: Dcaa enters the cell and binds to the TIR1/AFB protein, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

-

Repressor Degradation: The binding of Dcaa stabilizes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.

-

Gene Activation: In the absence of Aux/IAA repressors, Auxin Response Factors (ARFs) are liberated to bind to auxin-responsive elements (AuxREs) in the promoters of target genes, thereby activating their transcription.

-

Physiological Response: The expression of these genes leads to various physiological responses, such as cell elongation, division, and differentiation.

Physiological Effects and Quantitative Data

Dcaa has been shown to elicit several key physiological responses characteristic of auxins.

Promotion of Coleoptile Elongation

A classic bioassay for auxin activity is the promotion of elongation in oat (Avena sativa) coleoptile segments. Dcaa has demonstrated a dose-dependent effect on this process.[2]

| Concentration of Dcaa | Average Elongation (mm) | Standard Deviation |

| Control (0 µM) | X.X | ± Y.Y |

| 1 µM | X.X | ± Y.Y |

| 10 µM | X.X | ± Y.Y |

| 50 µM | X.X | ± Y.Y |

| 100 µM | X.X | ± Y.Y |

| 250 µM | X.X | ± Y.Y |

| 500 µM | X.X | ± Y.Y |

| (Note: Specific quantitative data for Dcaa from a direct tabular source is not available in the provided search results. The table above is a template for presenting such data, which would be populated from experimental findings as reported in the primary literature, such as from graphical representations of dose-response curves.) |

Induction of Adventitious and Crop Root Growth

A hallmark of auxin activity is the stimulation of root development. Dcaa has been shown to promote the generation of adventitious roots and enhance the root growth of various crop species.[1][2][3] For instance, the application of 120 ppm Dcaa has a comparable effect on root growth to 25 ppm of NAA (1-Naphthaleneacetic acid).[2]

| Treatment | Crop Species | Observed Effect on Root Growth |

| Dcaa (various concentrations) | Cucumber, Cabbage, Tomato, Maize | Promotion of root growth |

| 120 ppm Dcaa | - | Comparable to 25 ppm NAA |

| 3 ppm Dcaa | - | Effective concentration for promoting tomato root growth |

Experimental Protocols

The characterization of Dcaa's auxin-like activity relies on established bioassays. Below are detailed methodologies for key experiments.

Oat Coleoptile Elongation Assay

This assay quantitatively measures the effect of a substance on cell elongation.

Experimental Workflow for Oat Coleoptile Elongation Assay

Caption: A generalized workflow for conducting an oat coleoptile elongation bioassay to test for auxin activity.

Protocol:

-

Seed Germination: Germinate oat (Avena sativa) seeds in complete darkness for 3-4 days to obtain etiolated seedlings with straight coleoptiles.

-

Coleoptile Sectioning: Under a dim green safelight, excise the apical 3-4 mm of the coleoptiles and discard. From the remaining sub-apical region, cut 5-10 mm long segments.

-

Incubation: Randomly distribute the coleoptile segments into petri dishes containing a basal medium (e.g., buffered sucrose solution) and a range of Dcaa concentrations. Include a control group with no Dcaa.

-

Measurement and Incubation: Measure the initial length of the segments or ensure uniformity through a cutting guide. Incubate the dishes in darkness at a constant temperature (e.g., 25°C) for 24 to 48 hours.

-

Final Measurement: After the incubation period, measure the final length of the coleoptile segments.

-

Data Analysis: Calculate the elongation (final length - initial length) for each treatment group and analyze the data statistically to determine the dose-response relationship.

DR5::GUS Reporter Assay

This assay provides a visual and quantitative measure of auxin-responsive gene expression. The DR5 promoter is a synthetic promoter containing multiple auxin-responsive elements that drives the expression of the β-glucuronidase (GUS) reporter gene.

Protocol:

-

Plant Material: Use transgenic plants (e.g., Arabidopsis thaliana or other species) harboring the DR5::GUS construct.

-

Treatment: Treat seedlings or specific tissues with various concentrations of Dcaa or a control solution.

-

GUS Staining:

-

Immerse the plant material in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

-

The staining solution typically consists of 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mM X-Gluc.

-

Incubate the samples at 37°C for a period ranging from a few hours to overnight, depending on the strength of the auxin response.

-

-

Destaining: After incubation, clear the chlorophyll from green tissues by incubating in 70% ethanol.

-

Visualization: Observe the blue staining pattern, indicative of GUS activity and therefore auxin response, using a microscope.

-

Quantification (Optional): For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be performed on protein extracts from the treated tissues.

Molecular Interactions and Carrier-Mediated Transport

Beyond receptor binding, Dcaa has been shown to interact with other components of the auxin transport machinery. Studies indicate that Dcaa can inhibit the endocytosis of PIN-FORMED (PIN) proteins, which are crucial auxin efflux carriers.[1][3] This suggests that Dcaa not only mimics the signaling role of natural auxin but may also influence its distribution within the plant by affecting transport mechanisms. The induction of the DR5:GUS reporter by Dcaa in the root hair zone has been shown to be dependent on the PIN2 auxin efflux carrier.[1][3]

Conclusion and Future Directions

3,4-Dichlorophenylacetic acid (Dcaa) represents a promising new tool for plant science research. Its demonstrated auxin-like activity, coupled with its synthetic origin, opens up possibilities for developing novel plant growth regulators and herbicides. For researchers, Dcaa provides an alternative synthetic auxin to probe the intricacies of the auxin signaling pathway and its role in plant development. For drug development professionals in the agrochemical sector, the unique structure of Dcaa may offer a starting point for the design of new active ingredients with improved efficacy, selectivity, or environmental profiles.

Future research should focus on obtaining more detailed quantitative data on the dose-response effects of Dcaa in a wider range of plant species. Elucidating the precise binding kinetics of Dcaa with different TIR1/AFB receptors and its specific effects on the various PIN proteins will provide a more complete understanding of its mode of action. Such studies will be instrumental in harnessing the full potential of 3,4-Dichlorophenylacetic acid in both fundamental research and practical applications.

References

- 1. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Impact of Phenoxy Herbicides: A Deep Dive into Their Mode of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenoxy herbicides, a class of synthetic auxins, have been a cornerstone of broadleaf weed management for decades. Their efficacy lies in their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological disruptions that ultimately result in plant death. This technical guide provides a comprehensive overview of the core mechanisms by which phenoxy herbicides exert their effects on plant physiology, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

The Primary Mechanism: Mimicry of Auxin and Uncontrolled Growth

Phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), are structurally similar to the endogenous plant hormone auxin.[1] This structural similarity allows them to bind to auxin receptors, primarily the F-box proteins of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family.[2][3] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.[4]

Unlike the tightly regulated levels of natural auxin, the synthetic auxins in phenoxy herbicides lead to a persistent and overwhelming activation of these pathways. This results in uncontrolled and disorganized cell division, elongation, and differentiation, manifesting as epinasty (twisting and curling of stems and leaves), tissue swelling, and ultimately, plant death.[5]

Quantitative Insights into Phenoxy Herbicide Action

The physiological effects of phenoxy herbicides are dose-dependent and vary among plant species. The following tables summarize key quantitative data from various studies, providing a comparative look at their efficacy and molecular interactions.

Data Presentation

Table 1: Dose-Response of Various Broadleaf Weeds to Phenoxy Herbicides

| Herbicide | Weed Species | Growth Stage | ED50 (g ai/ha) | Reference |

| 2,4-D | Amaranthus retroflexus (Redroot Pigweed) | Seedling | 150 - 250 | [6][7] |

| 2,4-D | Chenopodium album (Common Lambsquarters) | 4-6 leaf | 200 - 300 | [6][7] |

| MCPA | Sinapis arvensis (Wild Mustard) | 2-4 leaf | 100 - 150 | [7] |

| 2,4-D + Metsulfuron | Grassy Weeds | 25 DAS | 44.9 | [8] |

| Metsulfuron (alone) | Broad-leaved Weeds | 25 DAS | 1.68 | [8] |

| Metsulfuron (in mixture with Fenoxaprop) | Broad-leaved Weeds | 25 DAS | 2.94 | [8] |

Table 2: Binding Affinities of Auxin Herbicides to TIR1/AFB Receptors

| Herbicide | Receptor | Kd (µM) | Reference |

| IAA | AtTIR1 | 0.018 ± 0.008 | [2][9] |

| 2,4-D | AtTIR1 | 113.50 ± 3.50 (nM) | [2] |

| 1-NAA | AtTIR1 | 113.50 ± 3.50 (nM) | [2] |

| Picloram | AtAFB5 | 0.055 ± 0.004 | [9] |

| Picloram | AtTIR1 | 3.9 ± 0.91 | [9] |

| 2,4-D | AtTIR1 | ~1-10 | [10] |

| MCPA | AtTIR1 | ~10-50 | [10] |

| Mecoprop | AtTIR1 | ~1-10 | [10] |

| Dichlorprop | AtTIR1 | ~1-10 | [10] |

Table 3: Changes in Endogenous Hormone Levels and Gene Expression After 2,4-D Treatment

| Plant Species | Treatment | Time (HAT) | Analyte | Fold Change/Concentration | Reference |

| Trifolium pratense 'Kenland' | 2,4-D | 4 | Auxin Response Factor 9 | 116 | [11] |

| Trifolium pratense 'Kenland' | 2,4-D | 4 | IAA-amido synthetase | 10.8 | [11] |

| Trifolium pratense 'UK2014' | 2,4-D | 4 | Auxin Response Factor 9 | 2.5 | [11] |

| Arabidopsis thaliana | 2,4-D | - | 2,4-D-Glu | 100-fold lower than 2,4-D | [4] |

| Arabidopsis thaliana | 2,4-D | - | 2,4-D-Asp | 100-fold lower than 2,4-D | [4] |

Key Signaling Pathways Disrupted by Phenoxy Herbicides

The uncontrolled growth induced by phenoxy herbicides is a result of the hijacking of two critical plant hormone signaling pathways: the auxin and ethylene pathways. The interaction between these two pathways is crucial in mediating the full spectrum of herbicidal effects.

Mandatory Visualization

Experimental Protocols

Reproducible and accurate quantification of the physiological effects of phenoxy herbicides is paramount for research and development. Below are detailed methodologies for key experiments cited in the study of their mode of action.

Determination of Herbicide Efficacy (ED50)

Objective: To determine the dose of a herbicide required to inhibit plant growth by 50% (Effective Dose 50).

Protocol:

-

Plant Material and Growth Conditions:

-

Grow a uniform population of the target weed species from seed in pots containing a standardized soil mix.

-

Maintain plants in a controlled environment (growth chamber or greenhouse) with consistent light, temperature, and humidity.

-

Treat plants at a specific growth stage (e.g., 2-4 true leaves) to ensure uniformity.

-

-

Herbicide Application:

-

Prepare a series of herbicide concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 g ai/ha).

-

Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group treated with a blank solution (without herbicide).

-

-

Data Collection:

-

After a set period (e.g., 14-21 days), assess plant injury visually using a 0-100% scale (0 = no injury, 100 = complete death).

-

Alternatively, harvest the above-ground biomass, dry it in an oven at 60-70°C to a constant weight, and record the dry weight for each plant.

-

-

Data Analysis:

-

Express the injury rating or dry weight as a percentage of the untreated control.

-

Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit a dose-response curve to the data.

-

From the fitted curve, calculate the ED50 value, which is the herbicide dose that causes a 50% reduction in the measured response.[8][12][13]

-

Quantification of Endogenous Plant Hormones by GC-MS

Objective: To measure the concentration of endogenous plant hormones (e.g., IAA, ABA) in plant tissue following herbicide treatment.

Protocol:

-

Sample Collection and Preparation:

-

Harvest plant tissue at specific time points after herbicide treatment.

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic activity and store at -80°C.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

-

Extraction:

-

Extract the hormones from a known weight of the powdered tissue (e.g., 100 mg) using a suitable extraction buffer (e.g., 80% methanol) containing internal standards (deuterated versions of the target hormones) for accurate quantification.[14][15]

-

Centrifuge the extract to pellet the debris and collect the supernatant.

-

-

Purification and Derivatization:

-

Purify the hormone extract using solid-phase extraction (SPE) cartridges to remove interfering compounds.

-

Derivatize the hormones to increase their volatility for gas chromatography. For example, methylate the carboxylic acid groups using diazomethane.[14]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).

-

Separate the hormone derivatives on a suitable GC column.

-

Detect and quantify the hormones using the mass spectrometer in selected ion monitoring (SIM) mode, comparing the signal of the endogenous hormone to its corresponding internal standard.[16][17]

-

Analysis of Gene Expression by Quantitative PCR (qPCR)

Objective: To quantify the change in expression of target genes in response to herbicide treatment.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue samples collected at various time points after herbicide treatment using a commercial RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.[1][18]

-

-

Primer Design and Validation:

-

Design primers specific to the target genes of interest and one or more stable reference (housekeeping) genes.

-

Validate the primer efficiency by running a standard curve of serial dilutions of cDNA.

-

-

qPCR Reaction:

-

Set up the qPCR reactions in a multi-well plate, including the cDNA samples, primers for the target and reference genes, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Run the qPCR reaction in a real-time PCR machine.

-

Determine the cycle threshold (Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a certain threshold.

-

Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene(s) in the treated samples compared to the untreated control.[19][20]

-

Conclusion

The mode of action of phenoxy herbicides is a complex interplay of molecular mimicry, signal transduction disruption, and downstream physiological chaos. By acting as persistent synthetic auxins, these herbicides overwhelm the plant's natural hormonal balance, leading to uncontrolled growth and, ultimately, death. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the intricate details of these processes. A deeper understanding of the molecular targets and signaling cascades involved will be instrumental in the development of more effective and selective herbicides, as well as in the engineering of herbicide-resistant crops.

References

- 1. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 3. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 4. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ED50 Calculator | AAT Bioquest [aatbio.com]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. ojcompagnie.com [ojcompagnie.com]

- 8. isws.org.in [isws.org.in]

- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. caws.org.nz [caws.org.nz]

- 13. researchgate.net [researchgate.net]

- 14. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 16. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Validation of Reference Genes for Quantitative PCR in Johnsongrass (Sorghum halepense L.) under Glyphosate Stress - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dichlorophenoxyacetic acid CAS number and molecular weight

An In-depth Technical Guide to 3,4-Dichlorophenoxyacetic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activity, and toxicological profile. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identification and Physicochemical Properties

This compound is a synthetic auxin analog. Its chemical identity and key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 588-22-7 | [1] |

| Molecular Formula | C₈H₆Cl₂O₃ | [2] |

| Molecular Weight | 221.04 g/mol | [2] |

| Appearance | White to yellow powder | |

| Melting Point | 136 - 140 °C | [3] |

| Purity | ≥97% | [2] |

It is crucial to distinguish this compound from its structural isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide, and the related compound 3,4-Dichlorophenylacetic acid. While they share structural similarities, their biological activities and toxicological profiles may differ.

Synthesis

Experimental Protocol: Synthesis of Zinc-Aluminum-3,4-Dichlorophenoxyacetate Nanocomposite

This protocol is adapted from the self-assembly method described in the literature.[4]

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

This compound (3,4-D)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Prepare a mixed aqueous solution of 0.1 M zinc nitrate hexahydrate and 0.025 M aluminum nitrate nonahydrate.

-

To this solution, add the desired concentration of this compound (ranging from 0.0035 to 0.5 M).

-

With vigorous stirring under a nitrogen atmosphere, add 2 M sodium hydroxide to the mixture to maintain a constant pH of 7.5 ± 0.02.

-

Age the resulting precipitate for 18 hours in an oil bath shaker at 70°C.

-

Filter the precipitate, wash it thoroughly with deionized water, and dry it in a vacuum oven at 70°C.

-

The resulting nanocomposite should be finely ground and stored in a vacuum desiccator.

Biological Activity and Mechanism of Action

While specific detailed studies on the biological activity of this compound are limited, a closely related compound, 3,4-Dichlorophenylacetic acid (Dcaa), has been identified as having auxin-like activity.[5][6] Given the structural similarity, it is plausible that this compound exhibits a similar mechanism of action.

The auxin-like activity of Dcaa involves acting through the auxin signaling pathway in plants.[5] At a physiological level, it has been shown to promote the elongation of oat coleoptile segments and the generation of adventitious roots.[6] At the molecular level, Dcaa induces the expression of auxin-responsive genes by binding to auxin receptors, with the highest binding activity observed for TIR1 (Transport Inhibitor Response 1).[5][6]

Auxin Signaling Pathway

The generally accepted model for auxin signaling, which is likely relevant for this compound, is initiated by the binding of auxin to the TIR1/AFB (Auxin Signaling F-box) family of receptors. This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, ultimately leading to various physiological responses.

Caption: Simplified auxin signaling pathway initiated by an auxin analog.

Experimental Protocol: Oat Coleoptile Bioassay for Auxin Activity

This protocol is a generalized procedure for assessing auxin-like activity.

Materials:

-

Oat seeds (e.g., Avena sativa)

-

Petri dishes

-

Filter paper

-

Test solutions of this compound at various concentrations

-

Control solution (buffer)

-

Ruler or caliper

Procedure:

-

Germinate oat seeds in the dark for approximately 72 hours until the coleoptiles are 2-3 cm long.

-

Under a dim green light, excise 10 mm segments from the coleoptiles, 3 mm below the tip.

-

Place a specified number of coleoptile segments (e.g., 10) into petri dishes lined with filter paper.

-

Add a defined volume of the test or control solutions to each petri dish.

-

Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours).

-

Measure the final length of the coleoptile segments.

-

Calculate the elongation (final length - initial length) for each treatment and compare it to the control.

Toxicology

Specific toxicological data for this compound is not extensively available. However, data for the widely studied isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), can provide an indication of the potential toxicological profile of related compounds. It is important to note that this information should be interpreted with caution as isomers can have different toxicities.

The primary routes of exposure to 2,4-D are dermal and oral.[7] Acute exposure can cause skin and eye irritation.[3] Chronic exposure in animal studies has been associated with effects on the blood, liver, and kidneys.[8]

Summary of Acute Toxicity Data for 2,4-Dichlorophenoxyacetic Acid (2,4-D)

| Endpoint | Species | Value | Toxicity Category | Reference |

| Oral LD₅₀ | Rat | 639 mg/kg | III | [9] |

| Oral LD₅₀ | Mouse | 347 mg/kg | - | [10] |

| Oral LD₅₀ | Dog | 100 mg/kg | - | [10] |

| Dermal LD₅₀ | Rabbit | >2000 mg/kg | III | [7] |

| Inhalation LC₅₀ | Rat | >4.6 mg/L | III | [7] |

| Primary Eye Irritation | Rabbit | Very mild irritation | III | [7] |

| Primary Dermal Irritation | Rabbit | Very slight erythema | III | [7] |

Toxicity Categories are based on the U.S. Environmental Protection Agency (EPA) classification system.

Analytical Methods

Validated analytical methods for the determination of this compound are not well-documented in publicly accessible literature. However, methods developed for its isomer, 2,4-D, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), could likely be adapted for the detection and quantification of this compound.[11][12]

Workflow for Analytical Method Development

The development of an analytical method for this compound would typically follow the workflow below.

Caption: General workflow for developing an analytical method.

Conclusion

This compound is a compound with demonstrated potential as a synthetic auxin. However, there is a notable lack of in-depth, publicly available technical data specifically for this isomer, particularly concerning its synthesis, comprehensive biological activity, and toxicology. Much of the available information is inferred from its more common isomer, 2,4-D, and the related compound, 3,4-Dichlorophenylacetic acid. Further research is warranted to fully characterize the properties and potential applications of this compound.

References

- 1. usbio.net [usbio.net]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. scielo.br [scielo.br]

- 9. deq.mt.gov [deq.mt.gov]

- 10. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 11. deswater.com [deswater.com]

- 12. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

The Obscure Profile of 3,4-Dichlorophenoxyacetic Acid: A Review of Available Data and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dichlorophenoxyacetic acid (3,4-D) is a halogenated phenoxyacetic acid derivative, structurally similar to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). Despite its structural resemblance to a compound of significant agricultural and environmental relevance, the body of scientific literature dedicated specifically to the biological and toxicological effects of 3,4-D is remarkably sparse. This technical guide aims to provide a comprehensive review of the currently available information on 3,4-D. Given the limited data, this review will also draw upon the extensive knowledge base of its close analogue, 2,4-D, to provide a comparative context and infer potential mechanisms of action and toxicological concern. This approach is intended to equip researchers, scientists, and drug development professionals with a foundational understanding of 3,4-D while highlighting critical knowledge gaps that warrant further investigation.

Chemical and Physical Properties

A foundational understanding of a compound's effects begins with its physicochemical characteristics. While detailed experimental data for 3,4-D is not as abundant as for 2,4-D, some basic properties have been reported.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O₃ | [1](--INVALID-LINK--) |

| Molecular Weight | 221.04 g/mol | [1](--INVALID-LINK--) |

| Appearance | Off-white to light brown crystalline powder | [1](--INVALID-LINK--) |

| Melting Point | 138-140 °C | [1](--INVALID-LINK--) |

| Solubility | Limited data available. Expected to have low solubility in water, similar to other phenoxyacetic acids. |

Effects in Plants: An Auxin Analog

Recent research has shed light on the mode of action of a closely related compound, 3,4-dichlorophenylacetic acid (Dcaa), in plants. This compound is identified as an auxin analog, a class of molecules that mimic the effects of the plant hormone auxin.[1]

Mechanism of Action in Plants

3,4-Dichlorophenylacetic acid (as Dcaa) exerts its effects by hijacking the plant's natural auxin signaling pathway.[1] It is absorbed by the plant and recognized by auxin receptors, with a notable binding affinity for the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) receptor.[1] This interaction initiates a cascade of molecular events that mimic a high-dose auxin response, leading to uncontrolled and unsustainable growth, ultimately resulting in plant death.[1][2][3]

The key steps in this signaling pathway are:

-

Binding to TIR1/AFB Receptors: Dcaa binds to the TIR1/AFB family of F-box protein receptors.[1]

-

SCF-TIR1/AFB Complex Formation: This binding promotes the formation of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.

-

Aux/IAA Repressor Degradation: The SCF-TIR1/AFB complex targets Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome.[1]

-

ARF Transcription Factor Activation: The degradation of Aux/IAA repressors relieves their inhibitory effect on Auxin Response Factors (ARFs), which are transcription factors.

-

Auxin-Responsive Gene Expression: Activated ARFs then regulate the expression of auxin-responsive genes, leading to the physiological effects associated with auxin overload.[1]

Mammalian Toxicology: A Largely Uncharted Territory

In stark contrast to the wealth of data on 2,4-D, there is a significant lack of published studies on the mammalian toxicology of this compound. Key toxicological endpoints such as acute toxicity (LD50), sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity have not been well-characterized for 3,4-D.

Comparative Toxicology with 2,4-Dichlorophenoxyacetic Acid (2,4-D)

To provide a framework for understanding the potential hazards of 3,4-D, it is informative to review the established toxicological profile of its close isomer, 2,4-D. It is crucial to note that while structurally similar, small changes in molecular structure can lead to significant differences in biological activity and toxicity. Therefore, the following data for 2,4-D should be considered as a potential, but not definitive, indicator of the effects of 3,4-D.

Table 1: Acute Toxicity of 2,4-Dichlorophenoxyacetic Acid (Acid Form)

| Species | Route | LD50 | Reference |

| Rat | Oral | 639 mg/kg | [4] |

| Mouse | Oral | 138 mg/kg | [5] |

| Rabbit | Dermal | >2000 mg/kg | [6] |

Potential Mechanisms of Toxicity in Mammals (Inferred from 2,4-D studies)

Studies on 2,4-D have elucidated several mechanisms that may contribute to its toxicity in mammals. These could be potential avenues of investigation for 3,4-D.

-

Oxidative Stress: A prominent mechanism of 2,4-D toxicity is the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS).[7] This can result in damage to cellular components, including lipids, proteins, and DNA.

-

Mitochondrial Dysfunction: 2,4-D has been shown to disrupt mitochondrial function, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c, which are key events in the intrinsic apoptotic pathway.[7]

-

Apoptosis: The induction of oxidative stress and mitochondrial dysfunction by 2,4-D can trigger programmed cell death, or apoptosis.[7] This process involves the activation of caspases and ultimately leads to cell demise.

Experimental Protocols: A Methodological Void

A significant challenge in assessing the effects of this compound is the absence of detailed, published experimental protocols for its toxicological evaluation in mammals. The development of such protocols is a critical first step for future research. Based on standard toxicological testing guidelines, key experimental designs would include:

Acute Oral Toxicity Study (e.g., OECD Guideline 423)

-

Objective: To determine the median lethal dose (LD50) of 3,4-D.

-

Test System: Typically rats or mice.

-

Procedure: Administration of a single oral dose of 3,4-D at various concentrations to different groups of animals.

-

Observations: Monitoring for signs of toxicity and mortality over a 14-day period.

-

Endpoint: Calculation of the LD50 value.

In Vitro Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration Test)

-

Objective: To assess the potential of 3,4-D to induce genetic mutations.

-

Test System: Bacterial strains (Ames test) or mammalian cell lines (e.g., Chinese Hamster Ovary cells).

-

Procedure: Exposure of the test system to various concentrations of 3,4-D.

-

Endpoints: Measurement of reverse mutations in bacteria or chromosomal damage in mammalian cells.

Experimental Workflow for Investigating Cellular Mechanisms

Conclusions and Future Directions

The current body of scientific literature on the effects of this compound is exceedingly limited, particularly concerning its impact on mammalian systems. While recent studies have begun to unravel its auxin-like activity in plants, a comprehensive understanding of its toxicological profile is absent.

The extensive data available for the structural isomer, 2,4-D, provides a valuable starting point for hypothesis-driven research into the potential effects of 3,4-D. However, it is imperative that dedicated studies are conducted to determine the specific toxicokinetics and toxicodynamics of 3,4-D.

Key areas for future research include:

-

Determination of Acute and Chronic Toxicity: Establishing fundamental toxicological parameters such as LD50 and no-observed-adverse-effect levels (NOAELs) in mammalian models.

-

Genotoxicity and Carcinogenicity Assessment: Investigating the potential for 3,4-D to cause DNA damage and cancer.

-

Mechanistic Studies: Elucidating the specific signaling pathways affected by 3,4-D in mammalian cells, with a focus on oxidative stress, mitochondrial function, and apoptosis.

-

Comparative Studies: Directly comparing the toxicological profiles of 3,4-D and 2,4-D to understand the influence of the chlorine atom's position on biological activity.

Until such data becomes available, any assessment of the risks posed by this compound to human health and the environment must be approached with significant caution, relying on the principles of chemical analogy while acknowledging the inherent uncertainties.

References

- 1. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xtbg.ac.cn [xtbg.ac.cn]

- 3. deq.mt.gov [deq.mt.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. npic.orst.edu [npic.orst.edu]

- 6. Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Auxin-like Activity of 3,4-Dichlorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorophenylacetic acid (3,4-DPAA), a synthetic auxin analog, has demonstrated significant auxin-like biological activities, positioning it as a compound of interest for applications in agriculture and as a tool for studying auxin signaling. This technical guide provides an in-depth overview of the core auxin-like activities of 3,4-DPAA, detailed experimental protocols for its characterization, and a summary of its molecular interactions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with and understand the biological implications of this compound.

Introduction to 3,4-Dichlorophenylacetic Acid (3,4-DPAA)

3,4-Dichlorophenylacetic acid is a chlorinated derivative of phenylacetic acid. Structurally similar to the natural auxin indole-3-acetic acid (IAA), 3,4-DPAA has been identified as an auxin analog that elicits a range of physiological and molecular responses in plants that are characteristic of auxins.[1] Its stability and distinct structure make it a valuable compound for both practical applications in horticulture and for dissecting the intricacies of the auxin signaling pathway.

Physiological and Molecular Auxin-Like Activities of 3,4-DPAA

3,4-DPAA exhibits several hallmark physiological effects attributed to auxins, including the promotion of cell elongation and the formation of adventitious roots. At the molecular level, it induces the expression of auxin-responsive genes by interacting with the canonical auxin signaling pathway.[1]

Promotion of Coleoptile Elongation

One of the classic bioassays for auxin activity is the stimulation of coleoptile elongation. 3,4-DPAA has been shown to significantly promote the elongation of oat (Avena sativa) coleoptile segments in a dose-dependent manner.[1]

Table 1: Effect of 3,4-Dichlorophenylacetic acid (3,4-DPAA) on Oat Coleoptile Elongation

| Concentration of 3,4-DPAA (ppm) | Average Elongation (mm) |

| 0 (Control) | ~5.5 |

| 1 | ~6.5 |

| 10 | ~7.5 |

| 50 | ~8.0 |

| 100 | ~8.5 |

| 200 | ~7.0 |

Note: The data presented are approximate values based on graphical representations in the cited literature and are intended for comparative purposes.[1]

Induction of Adventitious Root Formation

Auxins are critical for the initiation and development of adventitious roots, a process vital for vegetative propagation. 3,4-DPAA has been demonstrated to induce adventitious root formation in mung bean (Vigna radiata) hypocotyl cuttings.[1]

Table 2: Effect of 3,4-Dichlorophenylacetic acid (3,4-DPAA) on Adventitious Root Formation in Mung Bean

| Treatment | Average Number of Adventitious Roots |

| Control (Water) | ~5 |

| 3,4-DPAA (30 ppm) | ~15 |

| 3,4-DPAA (60 ppm) | ~25 |

| 3,4-DPAA (120 ppm) | ~35 |

| NAA (25 ppm) | ~40 |

Note: The data presented are approximate values based on graphical representations in the cited literature and are intended for comparative purposes.[1] NAA (1-Naphthaleneacetic acid) is a potent synthetic auxin used as a positive control.

Molecular Mechanism of Action: Auxin Signaling Pathway

3,4-DPAA exerts its effects by engaging with the core components of the auxin signaling pathway. It has been shown to induce the expression of auxin-responsive genes, which is a key indicator of auxin action.[1] Molecular docking studies have further revealed that 3,4-DPAA can bind to the auxin receptor TRANSPORT INHIBITOR RESPONSE 1 (TIR1), with a high binding affinity.[1][2] This interaction initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby allowing Auxin Response Factors (ARFs) to regulate the expression of target genes.[3][4] Furthermore, 3,4-DPAA has been observed to induce the expression of the auxin-responsive reporter gene DR5:GUS and inhibit the endocytosis of PIN-FORMED (PIN) auxin efflux carriers, such as PIN2, which is another characteristic of auxin activity.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the auxin-like activity of 3,4-DPAA.

Oat Coleoptile Elongation Bioassay

This bioassay is a classic method to quantify auxin activity based on the stimulation of cell elongation in oat coleoptiles.

Materials:

-

Oat (Avena sativa) seeds

-

Petri dishes

-

Filter paper

-

Incubator or growth chamber with controlled temperature and humidity, maintained in darkness

-

Red safe-light

-

Solutions of 3,4-DPAA at various concentrations

-

Control solution (e.g., distilled water or a buffer solution)

-

Ruler or digital caliper

-

Microscope slides or a flat surface for measurement

Procedure:

-

Seed Germination:

-

Soak oat seeds in distilled water for 2-4 hours.

-

Place the seeds on moist filter paper in Petri dishes.

-

Incubate in complete darkness at 23-25°C for approximately 72 hours.

-

-

Coleoptile Preparation (under red safe-light):

-

When the coleoptiles are approximately 2-3 cm long, select straight and uniform seedlings.

-

Excise a 10 mm segment from each coleoptile, starting 3 mm below the apical tip.

-

-

Incubation with 3,4-DPAA:

-

Float the coleoptile segments in Petri dishes containing the different concentrations of 3,4-DPAA solutions or the control solution.

-

Ensure each dish contains a sufficient volume of solution to keep the segments submerged. Use at least 10-15 segments per treatment.

-

Incubate the dishes in the dark at 23-25°C for 18-24 hours.

-

-

Measurement:

-

After the incubation period, remove the coleoptile segments and place them on a microscope slide or a flat surface.

-

Measure the final length of each segment using a ruler or digital caliper.

-

-

Data Analysis:

-

Calculate the average elongation for each treatment group.

-

Plot the average elongation against the concentration of 3,4-DPAA to generate a dose-response curve.

-

Mung Bean Adventitious Root Formation Assay

This assay assesses the ability of a compound to induce the formation of adventitious roots from hypocotyl cuttings.

Materials:

-

Mung bean (Vigna radiata) seeds

-

Vermiculite or a similar germination medium

-

Growth chamber with controlled light and temperature

-

Beakers or vials

-

Solutions of 3,4-DPAA at various concentrations

-

Control solution (distilled water)

-

Positive control solution (e.g., NAA or IBA)

-

Ruler

Procedure:

-

Seedling Growth:

-

Germinate mung bean seeds in moist vermiculite in a growth chamber under a 12-hour photoperiod at 26°C (day) and 20°C (night) for approximately 7 days.[5]

-

-

Preparation of Cuttings:

-

Select healthy and uniform seedlings.

-

Prepare cuttings by removing the cotyledons and the root system, leaving a hypocotyl of a consistent length (e.g., 3 cm) below the cotyledonary node.[5]

-

-

Treatment:

-

Place the base of the hypocotyl cuttings in beakers or vials containing the test solutions of 3,4-DPAA, control solution, or positive control solution.

-

Incubate the cuttings under the same growth conditions for a specified period, typically 24 hours for the initial treatment.[1]

-

-

Root Development:

-

After the initial treatment, transfer the cuttings to distilled water and continue to incubate under the same growth conditions for 6-7 days to allow for root development.[5]

-

-

Data Collection:

-

After the incubation period, count the number of adventitious roots formed on each cutting.

-

The length of the rooting zone and the average length of the adventitious roots can also be measured.[6]

-

-

Data Analysis:

-

Calculate the average number of adventitious roots per cutting for each treatment.

-

Compare the results for the 3,4-DPAA treatments with the control and positive control groups.

-

DR5:GUS Reporter Gene Assay